Cas no 869-07-8 (N-Isopropyl-2-methylpropanamide)

N-Isopropyl-2-methylpropanamide structure
869-07-8 structure
Product Name:N-Isopropyl-2-methylpropanamide
N.o CAS:869-07-8
MF:C7H15NO
MW:129.200102090836
CID:726600
PubChem ID:230354
Update Time:2024-10-26

N-Isopropyl-2-methylpropanamide Propriedades químicas e físicas

Nomes e Identificadores

    • N-Isopropylisobutyramide
    • 2-methyl-N-propan-2-ylpropanamide
    • N-ISOPROPYL-2-METHYLPROPANAMIDE
    • Propanamide,2-methyl-N-(1-methylethyl)-
    • 2-Methyl-N-(1-methylethyl)propanamide
    • 2-Methyl-N-(1-methylethyl)propanamide (ACI)
    • Propionamide, N-isopropyl-2-methyl- (7CI, 8CI)
    • 2-Methyl-N-(propan-2-yl)propanamide
    • NSC 25164
    • 869-07-8
    • Isobutylamide, N-isopropyl-
    • NSC25164
    • AKOS003846206
    • N1-isopropyl-2-methylpropanamide
    • L10185
    • NSC-25164
    • CS-0119885
    • SCHEMBL142029
    • Propanamide, N-isopropyl-2-methyl
    • DTXSID40282247
    • Propanamide, 2-methyl-N-(1-methylethyl)-
    • N-Isopropyl-2-methylpropanamide
    • MDL: MFCD00728933
    • Inchi: 1S/C7H15NO/c1-5(2)7(9)8-6(3)4/h5-6H,1-4H3,(H,8,9)
    • Chave InChI: IGZDXYHMGWRJAZ-UHFFFAOYSA-N
    • SMILES: O=C(C(C)C)NC(C)C

Propriedades Computadas

  • Massa Exacta: 129.115
  • Massa monoisotópica: 129.115
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 9
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 97.1
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 29.1A^2
  • XLogP3: 1.4

Propriedades Experimentais

  • Densidade: 0.856
  • Ponto de Fusão: 104-105 ºC
  • Ponto de ebulição: 209 ºC
  • Ponto de Flash: 111 ºC
  • Índice de Refracção: 1.418

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N-Isopropyl-2-methylpropanamide Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Hexachlorocyclotriphosphazene Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  2 h, 70 °C
Referência
Beckmann Rearrangement of Ketoximes to Lactams by Triphosphazene Catalyst
Hashimoto, Masaharu; et al, Journal of Organic Chemistry, 2008, 73(7), 2894-2897

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium sulfate ,  Ozone Catalysts: Palladium Solvents: Ethyl acetate
Referência
Reductive O- and N-alkylations. Alternative catalytic methods to nucleophilic substitution
Fache, F.; et al, Studies in Surface Science and Catalysis, 1997, 108, 115-122

Método de produção 3

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Sodium sulfate Solvents: Ethyl acetate
Referência
Extension of the Eschweiler-Clarke procedure to the N-alkylation of amides
Fache, Fabienne; et al, Tetrahedron Letters, 1994, 35(20), 3313-14

Método de produção 4

Condições de reacção
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  rt → reflux
2.1 Catalysts: 1,1,1,4,4,4-Hexafluoro-2,3-bis(trifluoromethyl)-2,3-butanediol ,  1-Methyl 2-boronobenzoate Solvents: Nitromethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  24 h, rt
Referência
Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions
Mo, Xiaobin; et al, Journal of the American Chemical Society, 2018, 140(15), 5264-5271

Método de produção 5

Condições de reacção
1.1 Solvents: tert-Butanol
Referência
The Favorskii rearrangement of α-chloro ketimines
De Kimpe, Norbert; et al, Journal of Organic Chemistry, 1986, 51(20), 3839-48

Método de produção 6

Condições de reacção
1.1 Catalysts: Cyanuric chloride ,  Zinc chloride Solvents: Acetonitrile ;  1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst
Furuya, Yoshiro; et al, Journal of the American Chemical Society, 2005, 127(32), 11240-11241

Método de produção 7

Condições de reacção
1.1 Reagents: Iron chloride (FeCl3)
Referência
Solvent free Beckmann rearrangement of ketoximes by anhydrous ferric chloride
Khodaei, M. M.; et al, Synthetic Communications, 2001, 31(13), 2047-2050

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ;  rt; 4 h, reflux
Referência
Synthesis of 6-alkyl-2-pyridinecarboxaldehyde derivatives and their Schiff bases
Qiu, Chuan-jiang; et al, Hecheng Huaxue, 2009, 17(4), 410-415

Método de produção 9

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 30 min, rt
Referência
Hydrogenation of Secondary Amides using Phosphane Oxide and Frustrated Lewis Pair Catalysis
Koring, Laura; et al, Chemistry - A European Journal, 2021, 27(57), 14179-14183

Método de produção 10

Condições de reacção
1.1 Reagents: 4-Methylmorpholine ,  1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)-2,5-pyrrolidinedione Solvents: Tetrahydrofuran ;  5 min, rt
1.2 5 h, rt
1.3 Reagents: Potassium bisulfate ;  rt
Referência
Imido-substituted triazines as dehydrative condensing reagents for the chemoselective formation of amides in the presence of free hydroxy groups
Kitamura, Masanori; et al, RSC Advances, 2018, 8(40), 22482-22489

Método de produção 11

Condições de reacção
1.1 Reagents: Oxygen Catalysts: Eosin Solvents: Dimethylformamide ;  10 h, rt
Referência
Visible-light-mediated eosin Y catalyzed aerobic desulfurization of thioamides into amides
Yadav, Arvind K.; et al, New Journal of Chemistry, 2013, 37(12), 4119-4124

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Referência
Reductive O- and N-alkylations. Alternative catalytic methods to nucleophilic substitution
Fache, Fabienne; et al, Recueil des Travaux Chimiques des Pays-Bas, 1996, 115(4), 231-238

Método de produção 13

Condições de reacção
1.1 Reagents: Aluminum chloride ,  Water Solvents: Water
Referência
Functional group transformation. Conversion of aldehydes into amides via α-cyanoenamines
De Kimpe, Norbert; et al, Organic Preparations and Procedures International, 1978, 10(3), 149-56

Método de produção 14

Condições de reacção
Referência
Synthesis of amides from aldehydes, ketones, and related compounds
Austin, D. J.; et al, Science of Synthesis, 2005, 21, 77-109

Método de produção 15

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 24 h, rt
Referência
Swelling behaviour of core-shell microgels in H2O, analysed by temperature-dependent FTIR spectroscopy
Wiehemeier, Lars; et al, Physical Chemistry Chemical Physics, 2019, 21(2), 572-580

Método de produção 16

Condições de reacção
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran
Referência
The Favorskii rearrangement of α-chloro ketimines
De Kimpe, Norbert; et al, Journal of Organic Chemistry, 1986, 51(20), 3839-48

Método de produção 17

Condições de reacção
1.1 Reagents: Thionyl chloride ;  60 - 70 °C
2.1 Reagents: Sodium hydroxide Solvents: Dichloromethane ;  rt; 4 h, reflux
Referência
Synthesis of 6-alkyl-2-pyridinecarboxaldehyde derivatives and their Schiff bases
Qiu, Chuan-jiang; et al, Hecheng Huaxue, 2009, 17(4), 410-415

N-Isopropyl-2-methylpropanamide Raw materials

N-Isopropyl-2-methylpropanamide Preparation Products

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